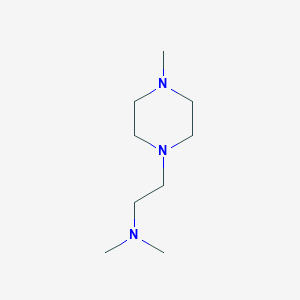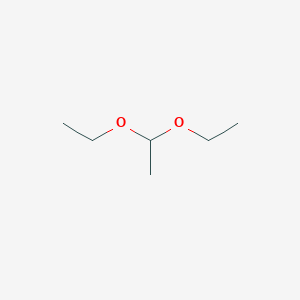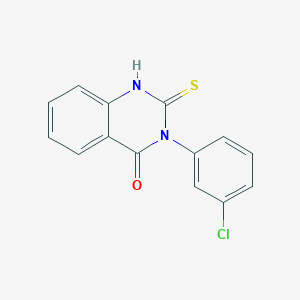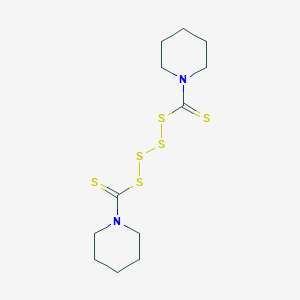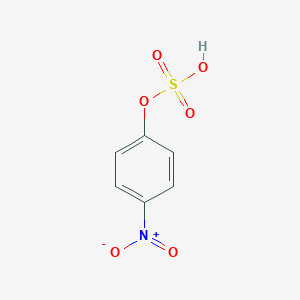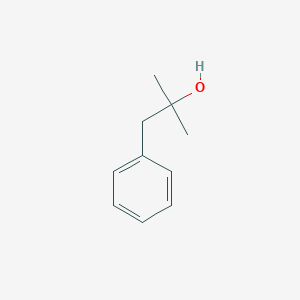
3-Heptène, 2,2,4,6,6-pentaméthyl-
Vue d'ensemble
Description
3-Heptene, 2,2,4,6,6-pentamethyl- is a compound of interest in various fields of chemical research. Its unique structure and properties make it a subject of study in organic synthesis and material science.
Synthesis Analysis
The synthesis of compounds related to 3-Heptene, 2,2,4,6,6-pentamethyl- involves complex organic reactions. One such method includes Diels-Alder additions, which can be regioselective due to transannular interactions between methylidene and s-cis-butadiene groups (Burnier, Schwager, & Vogel, 1986). Another approach involves programmed synthesis using C-H activation and cycloaddition reactions, as demonstrated in the synthesis of hexaarylbenzenes (Suzuki, Segawa, Itami, & Yamaguchi, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Heptene, 2,2,4,6,6-pentamethyl- has been analyzed using techniques like X-ray crystallography. For example, the structure of 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol has been determined, providing insights into the orientation of groups around the benzene nucleus (Koningsveld & Meurs, 1977).
Chemical Reactions and Properties
Chemical reactions involving 3-Heptene, 2,2,4,6,6-pentamethyl- include interactions with other olefins and functional groups. The Diels-Alder reaction is a key reaction type for these compounds, as it allows for the construction of complex molecular architectures (Burnier, Schwager, & Vogel, 1986).
Physical Properties Analysis
Physical properties such as solubility, melting points, and spectral properties (IR, NMR) are critical for understanding the behavior of compounds like 3-Heptene, 2,2,4,6,6-pentamethyl-. Studies have been conducted to compare these properties in various derivatives and analogs (Kämmerer, Happel, & Mathiasch, 1981).
Chemical Properties Analysis
The chemical properties of 3-Heptene, 2,2,4,6,6-pentamethyl- and related compounds are influenced by the presence of multiple methyl groups and the heptene backbone. This influences their reactivity in various organic reactions, including polymerization and cycloaddition (Suzuki, Segawa, Itami, & Yamaguchi, 2015).
Applications De Recherche Scientifique
Bactericide du sol
3-Heptène, 2,2,4,6,6-pentaméthyl-: a été identifié comme un alcène polymérisé ayant une activité antibactérienne puissante, en particulier contre les bactéries Gram-positives . Son mécanisme d'action radical perturbe les processus cellulaires bactériens, ce qui en fait un bactericide du sol efficace. Cette application est cruciale dans la recherche agricole, où la maîtrise des bactéries nocives peut protéger les cultures et maintenir la santé des sols.
Synthèse de produits chimiques spécialisés
La structure unique du 2,2,4,6,6-pentaméthyl-3-heptène se prête à la synthèse de produits chimiques spécialisés . Ces produits chimiques comprennent des parfums et des polymères, où les propriétés spécifiques du composé sont exploitées pour conférer les caractéristiques souhaitées aux produits finis.
Recherche sur les propriétés thermophysiques
Les propriétés thermophysiques bien documentées du composé, telles que la température d'ébullition et la température critique, en font un sujet d'intérêt dans le domaine de la thermodynamique . Les chercheurs peuvent utiliser ces données pour comprendre les transitions de phase et le comportement des composés organiques sous diverses conditions de température et de pression.
Matériau de référence en chimie analytique
En raison de sa nature cohérente et bien caractérisée, le 2,2,4,6,6-pentaméthyl-3-heptène sert de matériau de référence en chimie analytique . Il aide à calibrer les instruments et à valider les méthodologies, garantissant la précision et la justesse des analyses chimiques.
Mécanisme D'action
Target of Action
It has been shown to exhibit potent antibacterial activity against gram-positive bacteria , suggesting that its targets may be bacterial cell components.
Mode of Action
It has been shown to have a radical mechanism of action . This suggests that it may interact with its targets by donating or accepting electrons, leading to the formation of radicals that can disrupt cellular processes.
Biochemical Pathways
Given its antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
The result of the action of 3-Heptene, 2,2,4,6,6-pentamethyl- is the inhibition of growth in Gram-positive bacteria . This suggests that the compound’s action leads to bactericidal or bacteriostatic effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-2,2,4,6,6-pentamethylhept-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h8H,9H2,1-7H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUMCEJRJRRLCA-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C)(C)C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(C)(C)C)/CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MSDSonline] | |
| Record name | 2,2,4,6,6-Pentamethyl-3-heptene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2935 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
123-48-8, 27656-49-1 | |
| Record name | 2,2,4,6,6-Pentamethyl-3-heptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,6,6-Pentamethylhept-3-ene, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027656491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Heptene, 2,2,4,6,6-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,4,6,6-pentamethylhept-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,6,6-PENTAMETHYLHEPT-3-ENE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02S68B714V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2,4,6,6-PENTAMETHYL-3-HEPTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5599 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,2,4,6,6-Pentamethyl-3-heptene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0094665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



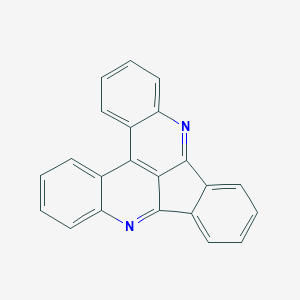

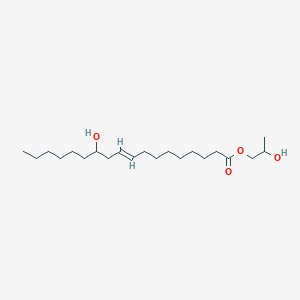
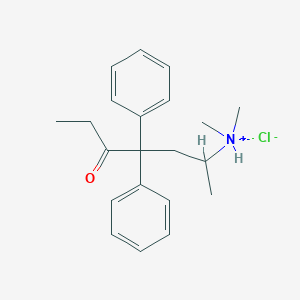


![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B89525.png)

